Tubeimoside

Übersicht

Beschreibung

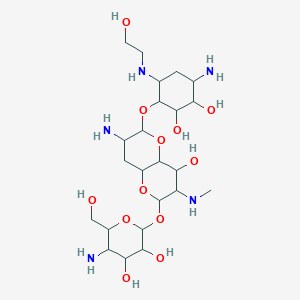

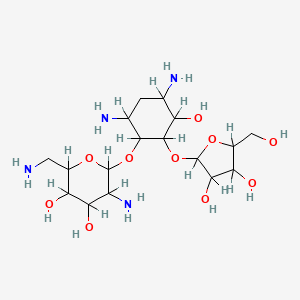

Tubeimoside-1 (TBMS1) is a natural triterpenoid saponin found in traditional Chinese herbal medicine Bolbostemmatis Rhizoma . It exhibits anti-inflammatory, antiviral, anticancer chemotherapeutic, and chemopreventive activities . It has been identified as a potent activator of autophagy .

Synthesis Analysis

TBMS1 is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The exact synthesis process is not detailed in the retrieved papers.Molecular Structure Analysis

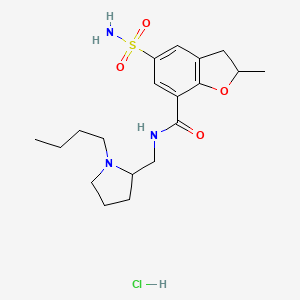

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 . The structure is complex and involves several techniques or approaches .Chemical Reactions Analysis

TBMS1 has been reported to have remarkable inhibitory effects on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It can promote mitochondria-associated apoptosis in lung cancer cells .Physical And Chemical Properties Analysis

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 .Wissenschaftliche Forschungsanwendungen

Anti-Tumorigenic Effects

Tubeimoside 1, derived from the bulb of Bolbostemma paniculatum, has demonstrated potent anti-tumorigenic effects. It has been found effective in mouse skin carcinogenesis models, both through oral administration and topical application, suggesting its potential as a cancer chemoprevention agent (Yu et al., 1992).

Induction of Cell Cycle Arrest and Apoptosis

Research indicates that tubeimoside can induce cell cycle arrest and apoptosis in cancer cells. In a study on HeLa cells, tubeimoside displayed a strong growth inhibitory effect and induced significant changes in the cell cycle, leading to apoptosis (Yang et al., 2002).

Interaction with HepG2 Cells

A study using microscopic imaging and fluorescent spectra methods showed that Tubeimoside 1 (TBMS 1) affected HepG2 cells, a type of liver cancer cell. This interaction was characterized by the acceleration of cell death and growth inhibition, particularly in the G2/M phase of the cell cycle (Lin et al., 2014).

Effect on Glioma Cells

Tubeimoside-1 has been found to inhibit glioma cancer cell proliferation and induce apoptosis through various pathways. This includes modulation of the Bax/Bcl-2 ratio and the ROS/Cytochrome C/Caspase-3 pathway, highlighting its potential therapeutic application for glioma management (Jia et al., 2015).

Role in Signaling Pathways

A study on HepG2 cells showed that tubeimoside-1 induced apoptosis through activation of various pathways, including NF-κB, JNK, and p53 pathways, with associated oxidative stress and G₂/M cell cycle arrest. This detailed mechanism further supports its potential as an anti-cancer agent (Yin et al., 2011).

Structure-Activity Relationship in Anti-Tumor Effects

Research on the structure-activity relationship of tubeimosides reveals differences in their anti-inflammatory, antitumor, and antitumor-promoting effects. The study found varying degrees of efficacy and toxicity among different tubeimosides, with tubeimoside II showing promising results for cancer chemoprevention and chemotherapy (Yu et al., 2001).

Broad Pharmacological Properties

Tubeimoside-1 has been recognized for its wide range of pharmacological properties, including anti-cancer, anti-HIV, and anti-inflammatory effects. Its multifaceted pharmacological profile and anti-proliferative potential make it a significant subject in the field of herbal drugs (Zafar et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-5-[(3S,4R,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-8a-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,9,10,12,12a,14,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3-hydroxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98O29/c1-26-38(71)42(75)46(79)53(85-26)90-49-47(88-51-44(77)39(72)30(66)23-82-51)31(67)24-83-54(49)92-56(80)63-16-14-57(2,3)18-28(63)27-10-11-35-60(7)19-29(65)50(58(4,5)34(60)12-13-62(35,9)61(27,8)15-17-63)91-55-48(43(76)40(73)32(22-64)87-55)89-52-45(78)41(74)33(25-84-52)86-37(70)21-59(6,81)20-36(68)69/h10,15,17,26,28-35,38-55,64-67,71-79,81H,11-14,16,18-25H2,1-9H3,(H,68,69)/t26-,28+,29-,30+,31-,32+,33-,34?,35+,38-,39-,40+,41-,42+,43-,44+,45+,46+,47-,48+,49+,50-,51+,52-,53-,54-,55-,59-,60-,61+,62+,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWKUXFXGOVHIM-NURBMQBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(C=C4)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)OC(=O)CC(C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@@H]3C5=CC[C@H]6[C@]([C@@]5(C=C4)C)(CCC7[C@@]6(C[C@@H]([C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C[C@](C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)O[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TBMS1 saponin | |

CAS RN |

102040-03-9 | |

| Record name | Tubeimoside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102040039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one](/img/structure/B1683601.png)

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)